3-Isopropyl-1H-indazole-4-carbonitrile
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Overview
Description
3-Isopropyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of an indazole ring substituted with an isopropyl group at the 3-position and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1H-indazole-4-carbonitrile can be achieved through several methods. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Isopropyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1H-Indazole-3-carbonitrile
- 2H-Indazole-4-carbonitrile
- 3-Methyl-1H-indazole-4-carbonitrile
Uniqueness
3-Isopropyl-1H-indazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 3-position and the cyano group at the 4-position differentiates it from other indazole derivatives and influences its reactivity and applications .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-propan-2-yl-2H-indazole-4-carbonitrile |
InChI |
InChI=1S/C11H11N3/c1-7(2)11-10-8(6-12)4-3-5-9(10)13-14-11/h3-5,7H,1-2H3,(H,13,14) |
InChI Key |
YRTFCXUIIDYTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=NN1)C=CC=C2C#N |
Origin of Product |
United States |
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